TACA
Overview
Description
Trans-4-Aminocrotonic acid, commonly referred to as TACA, is a chemical compound with the molecular formula C4H7NO2. It is a potent agonist of gamma-aminobutyric acid (GABA) receptors, specifically GABAA and GABAC receptors. This compound also acts as a GABA uptake inhibitor and a substrate for GABA transaminase (GABA-T). This compound is of significant interest in neuropharmacology due to its effects on neuronal signaling and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 4-aminobut-2-enoic acid, also known as (E)-4-Amino-2-butenoic acid, is the human GABAc Rho1 receptor . This receptor is a type of ionotropic receptor and plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
4-Aminobut-2-enoic acid interacts with the GABAc Rho1 receptor, acting as an agonist . This means it binds to the receptor and activates it, leading to an increase in the receptor’s activity. The activation of the GABAc Rho1 receptor results in the production of whole cell currents, which are essential for the transmission of signals in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Aminocrotonic acid typically involves the reaction of 7-aminocephalosporanic acid with 20-mercapto-4-methyl-5-carboxymethyl-1,3-thiazole in the presence of a base. The resulting solution is then added to less than one equivalent of an acid to initiate the precipitation of TACA from the solution .
Industrial Production Methods
Industrial production of trans-4-Aminocrotonic acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The crystalline form of this compound is obtained through careful precipitation and purification steps .
Chemical Reactions Analysis
Types of Reactions
Trans-4-Aminocrotonic acid undergoes various chemical reactions, including:
Oxidation: TACA can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Trans-4-Aminocrotonic acid has a wide range of scientific research applications:
Chemistry: TACA is used as a model compound to study GABA receptor interactions and to develop new GABAergic drugs.
Biology: It is employed in research on neuronal signaling and neurotransmitter systems.
Medicine: this compound has potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety.
Comparison with Similar Compounds
Similar Compounds
Gamma-Aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the central nervous system.
Muscimol: A potent GABAA receptor agonist derived from the Amanita muscaria mushroom.
Baclofen: A GABAB receptor agonist used as a muscle relaxant and antispastic agent.
Uniqueness
Trans-4-Aminocrotonic acid is unique in its dual role as both a GABA receptor agonist and a GABA uptake inhibitor. This dual functionality allows it to modulate GABAergic signaling more comprehensively compared to other similar compounds. Additionally, its specific interaction with GABAC receptors distinguishes it from other GABAergic compounds that primarily target GABAA or GABAB receptors .
Properties
IUPAC Name |
(E)-4-aminobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045648 | |
Record name | (E)-4-amino-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25747-40-4, 38090-53-8 | |
Record name | 4-Aminocrotonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocrotonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-amino-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINOCROTONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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